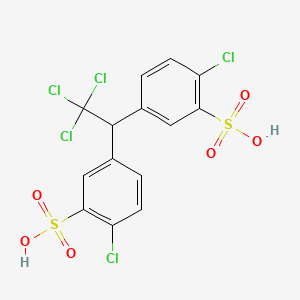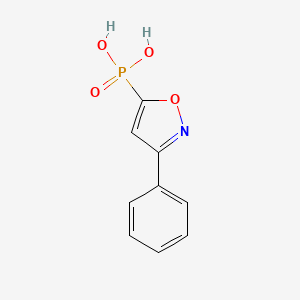
N-Ethyl-4-(triphenylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-(triphenylmethyl)aniline is an organic compound with the molecular formula C27H25N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an ethyl group, and the para position of the aniline ring is substituted with a triphenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(triphenylmethyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(triphenylmethyl)aniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-4-(triphenylmethyl)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various aniline derivatives. Substitution reactions can produce a wide range of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
N-Ethyl-4-(triphenylmethyl)aniline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-(triphenylmethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-4-(triphenylmethyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-(diphenylmethyl)aniline: Similar structure but with a diphenylmethyl group instead of a triphenylmethyl group.
N-Ethyl-4-(phenylmethyl)aniline: Similar structure but with a phenylmethyl group instead of a triphenylmethyl group
Uniqueness
N-Ethyl-4-(triphenylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the triphenylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
94159-44-1 |
|---|---|
Fórmula molecular |
C27H25N |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
N-ethyl-4-tritylaniline |
InChI |
InChI=1S/C27H25N/c1-2-28-26-20-18-25(19-21-26)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21,28H,2H2,1H3 |
Clave InChI |
KPVHNMPZJYOBCU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


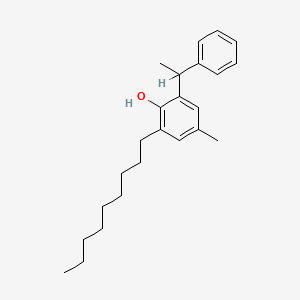
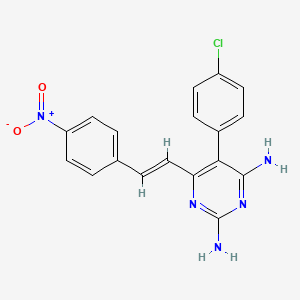
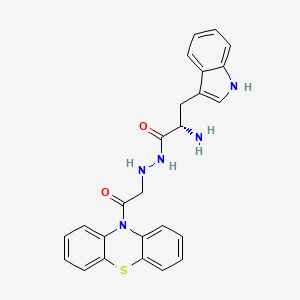

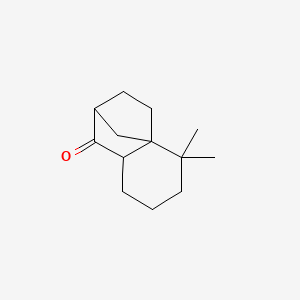
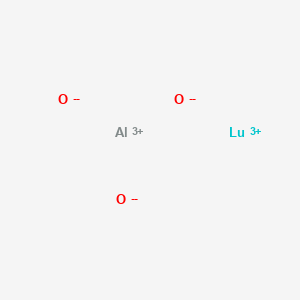

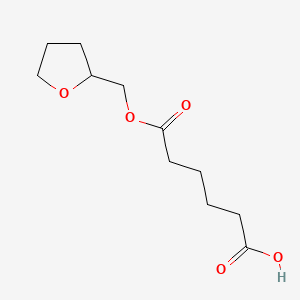
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)

